REACTION_CXSMILES
|
CN([CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:15][CH3:16])[C:12]=2[Cl:14])[NH:7][CH:6]=1)C.[C-:17]#[N:18].[K+].CI>>[C:17]([CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:15][CH3:16])[C:12]=2[Cl:14])[NH:7][CH:6]=1)#[N:18] |f:1.2|
|
Name
|
3-dimethylaminomethyl-4-chloro-5-methoxy-indole
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CNC2=CC=C(C(=C12)Cl)OC
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
( d )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=CNC2=CC=C(C(=C12)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |